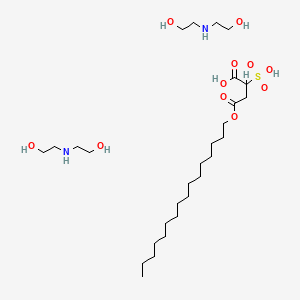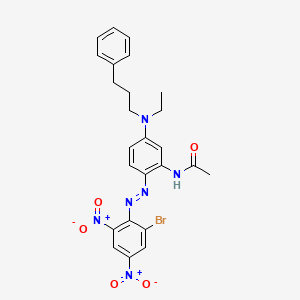
Potassium sodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-hidroxi-8-(fenilazo)naftaleno-1,3-disulfonato de potasio y sodio es un compuesto orgánico sintético conocido por su color vibrante y estructura compleja. Se utiliza comúnmente en diversas aplicaciones industriales, particularmente como tinte y en investigación científica debido a sus propiedades químicas únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 7-hidroxi-8-(fenilazo)naftaleno-1,3-disulfonato de potasio y sodio generalmente implica la diazotación de anilina seguida de acoplamiento con ácido 7-hidroxi-1,3-naftaleno-disulfónico. Las condiciones de reacción a menudo requieren ambientes ácidos y temperaturas controladas para garantizar la formación adecuada del enlace azo .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se amplía utilizando reactores de flujo continuo para mantener la calidad y el rendimiento constantes. El proceso implica el control preciso de las concentraciones de reactivos, la temperatura y los niveles de pH para optimizar la eficiencia de la reacción y minimizar los subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones
El 7-hidroxi-8-(fenilazo)naftaleno-1,3-disulfonato de potasio y sodio experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de derivados de quinona.
Reducción: El grupo azo se puede reducir para formar aminas.
Sustitución: Los grupos hidroxilo y sulfonato pueden participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan con frecuencia agentes reductores como el ditionito de sodio y el polvo de zinc.
Sustitución: Las condiciones a menudo implican el uso de bases o ácidos fuertes para facilitar la reacción.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Aminas.
Sustitución: Varios derivados de naftaleno sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 7-hidroxi-8-(fenilazo)naftaleno-1,3-disulfonato de potasio y sodio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como indicador de pH y en la síntesis de otras moléculas orgánicas complejas.
Biología: Se utiliza en técnicas de tinción para microscopía.
Medicina: Se está investigando su posible uso en sistemas de administración de fármacos.
Industria: Se utiliza como tinte en textiles y como colorante en alimentos y cosméticos.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de su capacidad para formar complejos estables con iones metálicos y sus vibrantes propiedades de color. Los objetivos moleculares incluyen diversas enzimas y proteínas que interactúan con los grupos azo y sulfonato. Las vías implicadas a menudo se relacionan con la capacidad del compuesto para alterar el pH y los estados redox dentro de los sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos similares
7-hidroxi-8-(fenilazo)naftaleno-1,3-disulfonato de potasio y sodio: Conocido por su enlace azo específico y grupos sulfonato.
7-hidroxi-8-(fenilazo)naftaleno-1,3-disulfonato de potasio y sodio: Similar en estructura pero puede diferir en la posición de los grupos funcionales.
Singularidad
El 7-hidroxi-8-(fenilazo)naftaleno-1,3-disulfonato de potasio y sodio es único debido a su combinación específica de grupos funcionales que confieren una reactividad química y una estabilidad distintas. Su capacidad para formar complejos estables con iones metálicos y su vibrante color lo hacen particularmente valioso en diversas aplicaciones.
Propiedades
Número CAS |
83232-33-1 |
|---|---|
Fórmula molecular |
C16H10KN2NaO7S2 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
potassium;sodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C16H12N2O7S2.K.Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
Clave InChI |
HJLBKTYQRKJYAL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)










![N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12690213.png)


